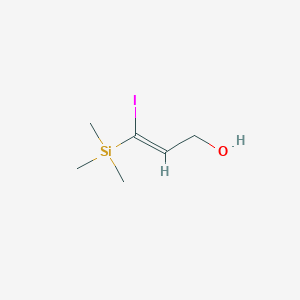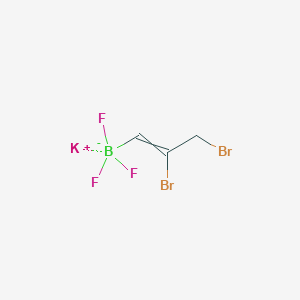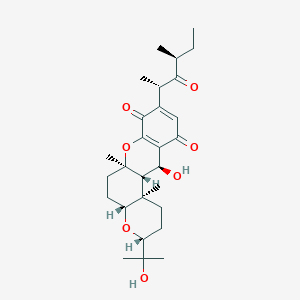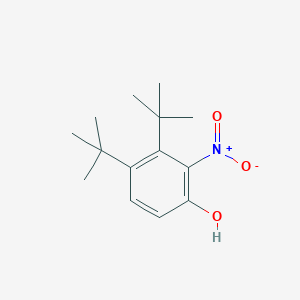
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a propen-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol can be achieved through several methods. One common approach involves the addition of iodine to 3-(trimethylsilyl)allylic phosphonium ylide, followed by reaction with carbonyl compounds to yield the desired product with high stereoselectivity . Another method involves the titanium tetraiodidesilyl-mediated pinacol coupling reaction of (Z)-3-iodo-3-trimethylsilylpropenal, which is used for the preparation of trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and iodination reactions can be applied to scale up the synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
化学反応の分析
Types of Reactions
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce azides or nitriles.
科学的研究の応用
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom and the trimethylsilyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
3-Iodo-3-(trimethylsilyl)propenal: Similar in structure but with an aldehyde group instead of a hydroxyl group.
3-Iodo-3-(trimethylsilyl)allylic phosphonium ylide: Used as an intermediate in the synthesis of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol.
1-Iodo-1-(trimethylsilyl)-1,3-dienes: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the iodine atom and the trimethylsilyl group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.
特性
分子式 |
C6H13IOSi |
|---|---|
分子量 |
256.16 g/mol |
IUPAC名 |
(Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3/b6-4+ |
InChIキー |
GQJOQGBLWIODJQ-GQCTYLIASA-N |
異性体SMILES |
C[Si](C)(C)/C(=C/CO)/I |
正規SMILES |
C[Si](C)(C)C(=CCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)



![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)


![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
